Mlk-IN-1

Description

BenchChem offers high-quality Mlk-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mlk-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

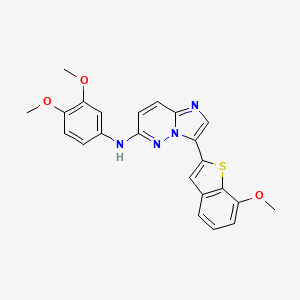

N-(3,4-dimethoxyphenyl)-3-(7-methoxy-1-benzothiophen-2-yl)imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-28-17-8-7-15(12-19(17)30-3)25-21-9-10-22-24-13-16(27(22)26-21)20-11-14-5-4-6-18(29-2)23(14)31-20/h4-13H,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIXYCZKSHEEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NN3C(=NC=C3C4=CC5=C(S4)C(=CC=C5)OC)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is Mlk-IN-1 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of MLK-IN-1

Introduction

MLK-IN-1 is a potent, specific, and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), also known as MAP3K11.[1][2] It belongs to the broader family of Mixed Lineage Kinase (MLK) inhibitors, which are under investigation for their therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3] MLKs are members of the mitogen-activated protein kinase kinase kinase (MAP3K) family, placing them at a critical upstream juncture in intracellular signaling cascades that regulate key cellular processes such as apoptosis, inflammation, and proliferation.[3][4] This document provides a detailed overview of the mechanism of action of MLK-IN-1, its effects on signaling pathways, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

The primary mechanism of action for MLK-IN-1, like most small-molecule kinase inhibitors, involves the competitive inhibition of ATP binding at the catalytic site of its target kinase.[3]

-

Target: The primary target is Mixed Lineage Kinase 3 (MLK3).

-

Action: By occupying the ATP-binding pocket of the MLK3 kinase domain, MLK-IN-1 prevents the transfer of a phosphate group from ATP to downstream protein substrates.[3] This action effectively blocks the kinase's catalytic activity.

-

Consequence: The inhibition of MLK3 halts the propagation of signals down the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically impeding the activation of the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways.[3][4][5]

Role in Signaling Pathways

MLKs are central regulators of stress-activated signaling pathways. As MAP3Ks, they are activated by various extracellular signals and cellular stressors, such as inflammatory cytokines (e.g., TNFα), and in turn, phosphorylate and activate downstream MAPK kinases (MAP2Ks or MKKs).[3][4]

The canonical pathway involving MLK3 proceeds as follows:

-

Activation: A cellular stressor or stimulus activates MLK3.

-

Phosphorylation Cascade: Activated MLK3 phosphorylates and activates MKK4 and MKK7.[4][6] In some contexts, MLKs can also activate MKK3 and MKK6, leading to p38 activation.[5]

-

Terminal Kinase Activation: MKK4/7 subsequently phosphorylate and activate the terminal JNKs.[4][6]

-

Cellular Response: Activated JNKs translocate to the nucleus to regulate the activity of transcription factors, such as activator protein-1 (AP-1), leading to changes in gene expression that mediate cellular responses like apoptosis or inflammation.[4][5]

MLK-IN-1 intervenes at the top of this cascade, preventing the activation of MKKs and all subsequent downstream events.

Quantitative Data: Kinase Selectivity

The efficacy and safety of a kinase inhibitor are highly dependent on its selectivity. While MLK-IN-1 is described as a specific inhibitor of MLK3, comprehensive selectivity profiling against a broad panel of kinases is standard practice to identify potential off-target effects.[1][2] The data below for a different novel inhibitor, NSC14465, illustrates the principle of a kinase selectivity screen, showing preferential inhibition of its target, MLK1.

| Kinase Target | Family/Group | % Inhibition by NSC14465 |

| MLK1 | MLK (MAP3K) | ~38% |

| MLK2 | MLK (MAP3K) | ≤ 18% |

| MLK3 | MLK (MAP3K) | ≤ 18% |

| MLK4 | MLK (MAP3K) | ≤ 18% |

| ZAK | MLK (MAP3K) | ≤ 18% |

| BRAF | MAP3K | ≤ 3% |

| MAP3K5 | MAP3K | ≤ 3% |

| Other Kinases (17 total) | Various | ≤ 3% |

| Table adapted from data on NSC14465 selectivity screening.[7] |

Experimental Protocols

The mechanism and effects of MLK inhibitors are elucidated through a combination of in vitro and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the potency and selectivity of an inhibitor (e.g., IC50 value).

-

General Protocol:

-

A purified, recombinant kinase (e.g., MLK3) is incubated in a reaction buffer.

-

A specific peptide substrate for the kinase and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added.

-

The inhibitor (MLK-IN-1) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or using phosphorylation-specific antibodies.

-

The percentage of inhibition is calculated relative to a control reaction (e.g., DMSO vehicle), and IC50 values are determined by plotting inhibition versus inhibitor concentration. Referenced from general kinase selectivity screening protocols.[7][8]

-

Western Blot Analysis for Pathway Activation

This technique is used to assess the phosphorylation state of key proteins within a signaling cascade in whole-cell lysates, providing evidence of pathway inhibition.

-

Objective: To confirm that the inhibitor blocks the target pathway in a cellular context.

-

General Protocol:

-

Culture relevant cells (e.g., neuronal cells, cancer cells) and treat with the inhibitor (MLK-IN-1) for a specified duration.

-

Stimulate the cells with an agonist known to activate the MLK pathway (e.g., TNFα, HIV-Tat).[1][2]

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of pathway proteins (e.g., phospho-JNK, phospho-c-Jun) and total protein antibodies as loading controls.

-

Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A reduction in the phosphorylated protein signal in inhibitor-treated samples indicates pathway blockade.[9]

-

Cell-Based Functional Assays

These assays measure the physiological outcome of MLK inhibition.

-

Objective: To determine the effect of the inhibitor on a cellular process regulated by the target pathway.

-

Example Protocol (Axonogenesis Assay):

-

Dorsal root ganglion (DRG) neurons are cultured.

-

A subset of cultures is pre-treated with MLK-IN-1 (e.g., 100 nM for 20 minutes).[1][2]

-

The neurons are then exposed to a neurotoxic stimulus, such as Tat-activated microglia, which are known to inhibit axon growth via MLK-dependent pathways.[1][2]

-

After an incubation period, neurons are fixed and stained.

-

Axon length and growth are quantified via microscopy.

-

Protection against the stimulus-induced reduction in axonogenesis in the MLK-IN-1-treated group demonstrates the compound's neuroprotective effect.[1][2]

-

Cellular and Physiological Effects of MLK Inhibition

The inhibition of the MLK-JNK/p38 axis by compounds like MLK-IN-1 results in several significant downstream biological effects.

-

Neuroprotection: The MLK pathway is strongly implicated in neuronal apoptosis.[4][9] MLK-IN-1 has been shown to protect against HIV-Tat-induced neurotoxicity and promote axonogenesis, suggesting its potential for treating neurodegenerative conditions like Parkinson's disease or HIV-associated neurocognitive disorders.[1][2]

-

Anti-Inflammatory Activity: MLKs play a role in activating pro-inflammatory cytokines through the MAPK pathway.[3] Inhibition of MLKs can therefore reduce inflammation, which has been demonstrated in preclinical models of autoimmune disease.[3]

-

Anti-Cancer Effects: In certain cancers, dysregulated MLK signaling can promote tumor cell proliferation, survival, and metastasis.[3][7] MLK inhibitors can suppress these processes. For instance, MLK1 inhibition has been shown to reduce proliferation in pancreatic and prostate cancer cell lines, and MLK3 inhibition can sensitize some cancer cells to other therapies.[7]

-

Cardiovascular Regulation: The MLK1-3 signaling pathway is involved in the cardiac stress response. Inhibition of this pathway can suppress the activity of key transcription factors (GATA-4 and AP-1) involved in cardiac hypertrophy.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mixed Lineage Kinase–c-Jun N-Terminal Kinase Axis: A Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mixed-lineage kinase 1–3 signalling pathway regulates stress response in cardiac myocytes via GATA-4 and AP-1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MLK Family Mediates c-Jun N-Terminal Kinase Activation in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of mixed-lineage kinase (MLK) activity during G2-phase disrupts microtubule formation and mitotic progression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core MLK3 Signaling Pathway

An In-Depth Technical Guide to the MLK-IN-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Mixed Lineage Kinase 3 (MLK3) signaling pathway and the utility of MLK-IN-1 as a specific chemical probe for its study. MLK-IN-1 is a potent, specific, and brain-penetrant inhibitor of MLK3, a key regulator of mitogen-activated protein kinase (MAPK) cascades.[1] Understanding its mechanism and the pathways it modulates is critical for research in neurodegenerative diseases, oncology, and inflammatory conditions.

Mixed Lineage Kinases (MLKs) are members of the MAP Kinase Kinase Kinase (MAP3K) family, which function as upstream regulators of MAPK signaling cascades.[2][3] MLK3 (also known as MAP3K11) is the most widely expressed member of this family.[4] It is activated by various cellular stressors, including the pro-inflammatory cytokine TNFα and ceramides, as well as by the Rho family GTPases Cdc42 and Rac.[4][5]

Upon activation, MLK3 undergoes homodimerization and autophosphorylation, which is a prerequisite for its catalytic activity.[4][6] Activated MLK3 then phosphorylates and activates downstream MAP2K enzymes, primarily MKK4 and MKK7.[4] These MAP2Ks, in turn, dually phosphorylate and activate the c-Jun N-terminal Kinases (JNKs) on conserved threonine and tyrosine residues (Thr183/Tyr185).[7][8] Activated JNK translocates to the nucleus to regulate the activity of transcription factors, most notably Activator Protein-1 (AP-1), which modulates the expression of genes involved in apoptosis, inflammation, and cell migration.[4] While MLK3 is a primary activator of the JNK pathway, it has also been shown to activate p38 MAPK via MKK3 and MKK6 in some contexts.[9] Its role in activating the ERK pathway is more controversial and may be indirect or cell-type specific.[4]

MLK-IN-1 functions by binding to the ATP-binding site of MLK3, competitively inhibiting its kinase activity and thus blocking the entire downstream signaling cascade.[3]

Biochemical and Cellular Activity of MLK-IN-1

| Property | Value / Description | Reference(s) |

| Primary Target | Mixed Lineage Kinase 3 (MLK3 / MAP3K11) | [1] |

| Mechanism of Action | ATP-competitive kinase inhibitor | [3][9] |

| Reported Potency | Described as a "potent" inhibitor. | [1] |

| IC50 vs MLK3 | Not explicitly reported in public literature. | N/A |

| Kinase Selectivity | Described as a "specific" inhibitor, but a broad selectivity panel profile is not publicly available. | [1] |

| Cellular Activity | At 100 nM, promotes axonogenesis and protects against HIV-Tat effects in vitro. | [1] |

| Key Features | Brain penetrant. | [1] |

Experimental Methodologies & Workflows

Characterizing a kinase inhibitor like MLK-IN-1 involves a multi-step process, beginning with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement and downstream functional effects.

In Vitro MLK3 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of MLK3 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is a gold-standard method for determining the IC50 of an inhibitor.

Principle: Recombinant MLK3 enzyme is incubated with a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) and γ-³³P-ATP. In the presence of an active kinase, the radiolabeled phosphate is transferred to the substrate. The reaction is then stopped, and the phosphorylated substrate is separated from the free γ-³³P-ATP, typically by spotting the mixture onto phosphocellulose paper which binds the peptide/protein substrate. The radioactivity incorporated into the substrate is then measured using a scintillation counter. The signal is inversely proportional to the activity of the inhibitor.

Detailed Protocol:

-

Reagent Preparation:

-

Kinase Assay Buffer (1X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA. Just prior to use, add DTT to a final concentration of 0.25 mM.

-

Kinase Dilution Buffer: Dilute Kinase Assay Buffer 5-fold with a solution containing 50 ng/µL BSA.

-

MLK-IN-1 Dilutions: Prepare a serial dilution of MLK-IN-1 in 100% DMSO, then dilute into Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

-

Kinase Solution: Dilute active recombinant MLK3 enzyme in Kinase Dilution Buffer to the desired working concentration.

-

Substrate Solution: Dissolve the substrate (e.g., Histone H3 peptide) in distilled water to a final concentration of 1 mg/mL.[10]

-

γ-³³P-ATP Assay Cocktail (250 µM): Combine Kinase Assay Buffer, 10 mM cold ATP stock, and γ-³³P-ATP (e.g., 1 mCi/100 µl).

-

-

Assay Procedure:

-

Add 5 µL of the diluted MLK-IN-1 or vehicle (DMSO) to wells of a 96-well plate.

-

Add 10 µL of the Substrate Solution to each well.

-

To initiate the reaction, add 10 µL of the Kinase Solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).

-

Start the phosphorylation reaction by adding 5 µL of the γ-³³P-ATP Assay Cocktail.

-

Incubate the mixture at 30°C for 15 minutes.

-

-

Reaction Termination and Detection:

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a precut strip of P81 phosphocellulose paper.

-

Air dry the P81 strips completely.

-

Wash the strips sequentially (e.g., 3 times for 10 minutes each) in 1% phosphoric acid solution with gentle stirring to remove unbound ATP.

-

Perform a final wash with acetone and allow the strips to dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each MLK-IN-1 concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Phospho-JNK

This cellular assay is used to confirm that MLK-IN-1 inhibits the MLK3 pathway inside a cell by measuring the phosphorylation status of its key downstream target, JNK.

Principle: Cells are treated with a stimulus (e.g., TNFα) to activate the MLK3 pathway in the presence or absence of MLK-IN-1. The cells are then lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. The protein lysates are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody that specifically recognizes the dually phosphorylated, active form of JNK (p-JNK Thr183/Tyr185). A second primary antibody against total JNK is used on a separate blot or after stripping the first antibody to serve as a loading control. An enzyme-conjugated secondary antibody is used for detection, typically via chemiluminescence. A reduction in the p-JNK signal relative to the total JNK signal in MLK-IN-1-treated cells indicates successful target inhibition.[8][11]

Detailed Protocol: [8][12][13]

-

Cell Treatment and Lysis:

-

Plate cells (e.g., HEK293, HeLa) and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of MLK-IN-1 or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an MLK3 activator, such as TNFα (10 ng/mL) or Anisomycin (1 µg/mL), for a short period (e.g., 15-30 minutes).[7]

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using ice-cold Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).[12][13]

-

Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a detergent-compatible assay (e.g., BCA).

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in 1X Laemmli sample buffer.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[14]

-

Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[11]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v nonfat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-proteins, BSA is often preferred.[8][11]

-

Incubate the membrane with the primary antibody against Phospho-JNK (Thr183/Tyr185), diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle shaking.[8]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize, either strip the membrane and re-probe with an antibody for total JNK or run a parallel gel.

-

Quantify band intensities using densitometry software. A decrease in the ratio of p-JNK to total JNK demonstrates the inhibitory activity of MLK-IN-1.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MLK3 Signaling in Cancer Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mixed Lineage Kinase–c-Jun N-Terminal Kinase Axis: A Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MLK3 Signaling in Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of MLK3 in the Regulation of Mitogen-Activated Protein Kinase Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. The mixed-lineage kinase 1–3 signalling pathway regulates stress response in cardiac myocytes via GATA-4 and AP-1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. mesoscale.com [mesoscale.com]

- 14. pubcompare.ai [pubcompare.ai]

Mlk-IN-1: A Technical Guide to a Potent and Specific MLK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed lineage kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in intracellular signaling pathways that regulate cellular stress responses, apoptosis, and inflammation. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. Mlk-IN-1 has been identified as a potent and specific inhibitor of MLK3, emerging from patent US20140256733A1.[1][2][3] This document provides a comprehensive technical overview of Mlk-IN-1 as an MLK3 inhibitor, detailing its mechanism of action through the MLK3 signaling cascade, presenting a framework for its quantitative evaluation, and providing detailed protocols for key experimental validations.

Introduction to MLK3 Signaling

MLK3 is a serine/threonine kinase that functions upstream of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. It is activated by a variety of cellular stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNFα), and ceramides.[3] Upon activation, MLK3 phosphorylates and activates MAP2Ks, primarily MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK translocates to the nucleus and modulates the activity of transcription factors, such as AP-1, leading to changes in gene expression that govern cellular processes like apoptosis, migration, and invasion.

Mlk-IN-1: A Specific MLK3 Inhibitor

Mlk-IN-1 is a small molecule inhibitor designed to specifically target the kinase activity of MLK3.[1][2][3] By binding to the ATP-binding site of MLK3, Mlk-IN-1 prevents the phosphorylation of its downstream substrates, MKK4 and MKK7, thereby inhibiting the activation of the JNK signaling cascade. Its specificity is crucial for dissecting the precise roles of MLK3 in cellular signaling and for its potential as a therapeutic agent with minimal off-target effects.

Quantitative Data for Mlk-IN-1

Table 1: In Vitro Biochemical Potency of Mlk-IN-1

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| MLK3 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |

| MLK1 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |

| MLK2 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |

| ZAK | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |

| TAK1 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |

| MEKK1 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |

| ASK1 | Data not available | Data not available | e.g., ADP-Glo, TR-FRET |

Table 2: Cellular Activity of Mlk-IN-1

| Cell Line | Assay Type | Endpoint Measured | EC50 (nM) |

| e.g., HeLa, Jurkat | Western Blot | Inhibition of p-JNK | Data not available |

| e.g., U937 | Cell Viability | Apoptosis Induction | Data not available |

Signaling Pathways and Experimental Workflows

MLK3 Signaling Pathway

The following diagram illustrates the canonical MLK3 signaling pathway leading to JNK activation.

Caption: The MLK3 signaling cascade.

Experimental Workflow for Mlk-IN-1 Characterization

This diagram outlines a typical workflow for characterizing a kinase inhibitor.

Caption: Workflow for Mlk-IN-1 evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments to characterize Mlk-IN-1.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay determines the IC50 of Mlk-IN-1 against MLK3 by measuring ADP production.

Materials:

-

Recombinant human MLK3 enzyme

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

Mlk-IN-1 (stock solution in DMSO)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of Mlk-IN-1 in DMSO, then dilute further in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of Mlk-IN-1 dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing MLK3 enzyme and substrate in kinase reaction buffer.

-

Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Km for MLK3).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each Mlk-IN-1 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Kinase Selectivity Profiling

This protocol is for assessing the selectivity of Mlk-IN-1 against a broad panel of kinases. Commercial services (e.g., Promega, Reaction Biology) are often used for this.

Principle: The principle is similar to the biochemical kinase assay, where the activity of a large number of different kinases is measured in the presence of a fixed concentration of Mlk-IN-1 (e.g., 1 µM). The percentage of inhibition for each kinase is then determined.

General Procedure:

-

Provide a sample of Mlk-IN-1 at a specified concentration and volume to the service provider.

-

The provider performs single-point or dose-response assays against their kinase panel (e.g., >100 kinases) using a suitable assay format (e.g., radiometric, luminescence).

-

The results are provided as a percentage of inhibition at the tested concentration or as IC50 values for the inhibited kinases.

-

Data is often visualized as a kinome map or a table to easily identify off-target effects.

Protocol 3: Cell-Based Western Blot for JNK Phosphorylation

This protocol determines the ability of Mlk-IN-1 to inhibit MLK3-mediated JNK phosphorylation in a cellular context.

Materials:

-

A suitable cell line (e.g., HeLa, Jurkat)

-

Cell culture medium and supplements

-

Mlk-IN-1

-

A stimulant for the MLK3 pathway (e.g., TNFα, Anisomycin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185), rabbit anti-total JNK

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Mlk-IN-1 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the chosen agonist (e.g., 20 ng/mL TNFα) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Signal Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total JNK to confirm equal loading.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phospho-JNK signal to the total JNK signal for each condition.

-

Conclusion

Mlk-IN-1 represents a valuable tool for investigating the physiological and pathological roles of MLK3. Its potency and specificity make it a superior probe compared to less selective, first-generation pan-MLK inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to quantitatively assess the biochemical and cellular activity of Mlk-IN-1 and to further explore its therapeutic potential in MLK3-driven diseases. The generation of comprehensive quantitative data, as outlined in the example tables, will be essential for the continued development and application of this promising inhibitor.

References

The Role of Mlk-IN-1 and Selective Inhibitors in the JNK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Mixed Lineage Kinase (MLK) inhibitors, with a focus on Mlk-IN-1, in the c-Jun N-terminal kinase (JNK) signaling pathway. It is designed to be a comprehensive resource, incorporating quantitative biochemical data, detailed experimental methodologies, and visual representations of the core biological processes and workflows for professionals engaged in kinase inhibitor research and development.

Introduction: The MLK-JNK Signaling Axis

The c-Jun N-terminal kinase (JNK) pathway is a critical branch of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a key transducer of extracellular and intracellular stress signals, including inflammatory cytokines (e.g., TNF-α), reactive oxygen species, and other cellular insults.[1] The activation of the JNK pathway plays a pivotal role in regulating diverse cellular processes such as inflammation, apoptosis, cell differentiation, and migration.[2][3]

Mixed Lineage Kinases (MLKs) are members of the MAP3K (MAPK Kinase Kinase) family that function as upstream activators of the JNK cascade.[3][4] The canonical activation sequence involves the phosphorylation and activation of MAPK Kinases (MKKs), specifically MKK4 and MKK7, by an activated MLK. These MKKs, in turn, dually phosphorylate and activate JNK.[2][3] Once activated, JNK translocates to the nucleus to phosphorylate transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex, leading to the transcription of target genes.[2][5]

Given its central role in stress-induced apoptosis and inflammation, the MLK-JNK axis has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as certain cancers and inflammatory disorders.[6][7] Pharmacological inhibition of MLK family members presents a strategic approach to modulate the downstream effects of JNK signaling.

Pharmacological Inhibition of the JNK Pathway via MLK3

MLK3 (also known as MAP3K11) is one of the most widely expressed and studied members of the MLK family.[1] Its inhibition is a primary strategy for intercepting the JNK signaling cascade at a high-level control point.

Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of MLK3.[1][8] It is identified as compound 68 in patent US20140256733A1.[1][8] While specific IC50 values are not widely available in public literature, its efficacy has been demonstrated in cellular models. For instance, a 100 nM concentration of Mlk-IN-1 was shown to protect against HIV-Tat-induced effects and promote axonogenesis in the presence of activated microglia, highlighting its neuroprotective potential.[1][8]

To provide a quantitative perspective on high-potency MLK inhibition, this guide includes data on other well-characterized MLK inhibitors, such as the exceptionally potent and selective MLK3-IN-1 and the pan-MLK inhibitor CEP-1347 .

Quantitative Data on Select MLK Inhibitors

The potency and selectivity of kinase inhibitors are critical parameters in drug development. The following tables summarize the available biochemical data for key MLK inhibitors.

| Inhibitor | Target(s) | Potency (IC50) | Selectivity Notes | Reference(s) |

| MLK3-IN-1 | MLK3 | < 1 nM | Highly selective; IC50 for FAK is 15.5 µM. | [4][9][10] |

| CEP-1347 | MLK1, MLK2, MLK3 | 23 - 51 nM | Pan-inhibitor of core MLK family kinases. | [11] |

| URMC-099 | MLK1, MLK2, MLK3, DLK | 19 nM, 42 nM, 14 nM, 150 nM | Orally bioavailable, brain-penetrant inhibitor. | |

| Mlk-IN-1 | MLK3 | Data not publicly available | Described as a potent and specific inhibitor. | [1][8] |

Visualizing the JNK Pathway and Mlk-IN-1 Intervention

Diagrams are essential for conceptualizing complex signaling networks and the points of therapeutic intervention.

Caption: JNK signaling cascade showing inhibition of MLK3 by Mlk-IN-1.

Experimental Protocols

The following sections provide detailed methodologies for assessing the activity of MLK inhibitors like Mlk-IN-1.

In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of an inhibitor against purified MLK3 enzyme. It is adapted from standard non-radioactive kinase assay principles.

Objective: To quantify the dose-dependent inhibition of MLK3 catalytic activity by a test compound.

Materials:

-

Recombinant human MLK3 enzyme

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP solution (at Km concentration for MLK3)

-

Test inhibitor (e.g., Mlk-IN-1) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP-quantifying system

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes and plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Mlk-IN-1 in 100% DMSO, starting from 1 mM.

-

Kinase Reaction Setup: a. In each well of the microplate, add 5 µL of kinase buffer. b. Add 1 µL of the serially diluted inhibitor. For control wells, add 1 µL of DMSO (0% inhibition) or a known pan-kinase inhibitor like staurosporine (100% inhibition). c. Add 10 µL of a solution containing the MLK3 enzyme and substrate (MBP) in kinase buffer. d. Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: a. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. b. Mix the plate gently and incubate for 60 minutes at 30°C.

-

Reaction Termination and ADP Detection: a. Stop the reaction and measure the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves: i. Adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature. ii. Adding 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: a. Subtract the background luminescence (no enzyme control) from all wells. b. Normalize the data by setting the DMSO-only wells to 100% activity and the staurosporine/no ATP wells to 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Western Blot Assay for JNK Pathway Inhibition

This protocol describes how to assess the ability of Mlk-IN-1 to inhibit the phosphorylation of JNK in a cellular context.

Objective: To detect changes in the phosphorylation status of JNK and its substrate c-Jun in cells treated with an MLK3 inhibitor and stimulated with a stress agent.

Materials:

-

HEK293 or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Anisomycin (JNK pathway activator)

-

Mlk-IN-1

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: a. Seed HEK293 cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat cells with varying concentrations of Mlk-IN-1 (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 1-2 hours. c. Stimulate the cells by adding anisomycin (e.g., 10 µg/mL) for 30 minutes. Include an unstimulated, vehicle-treated control.

-

Cell Lysis: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes at 95°C. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibody (e.g., anti-phospho-JNK, diluted according to manufacturer's recommendation) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times for 10 minutes each with TBST.

-

Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total JNK and GAPDH. d. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Caption: Experimental workflow for Western blot analysis of JNK pathway inhibition.

Conclusion

Mlk-IN-1 and other selective MLK3 inhibitors are valuable chemical probes and potential therapeutic agents for dissecting and controlling the JNK signaling pathway. By directly targeting an upstream MAP3K, these compounds offer a powerful method for mitigating the downstream cellular consequences of pathway activation, such as apoptosis and inflammation. The methodologies and data presented in this guide provide a framework for researchers to effectively characterize the biochemical and cellular activity of MLK inhibitors, facilitating further investigation into their roles in disease and their development as targeted therapeutics.

References

- 1. glpbio.com [glpbio.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNK antibody (51151-1-AP) | Proteintech [ptglab.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biochemical Evaluation of Novel MLK3 Inhibitors: A Target Hopping Example. - DKFZ [inrepo02.dkfz.de]

- 11. pubs.acs.org [pubs.acs.org]

Mlk-IN-1: A Technical Guide to a Potent MLK3 Inhibitor for Modulating the MAPK Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mlk-IN-1, a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3). It details the compound's mechanism of action within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, presents quantitative data for comparable inhibitors, outlines key experimental protocols for its characterization, and provides visual diagrams of its therapeutic rationale and experimental application.

Introduction: Mlk-IN-1 and the MAPK Signaling Network

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial, evolutionarily conserved signal transduction network that converts a wide range of extracellular stimuli into intracellular responses.[1] This pathway is organized as a three-tiered kinase cascade composed of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[2]

Mixed Lineage Kinases (MLKs) are a family of MAPKKKs that play a pivotal role in cellular stress responses.[3] A key member of this family, MLK3 (also known as MAP3K11), is activated by stimuli such as TNFα and reactive oxygen species.[3] Once activated, MLK3 phosphorylates and activates downstream MAPKKs—notably MKK4 and MKK7—which in turn activate the c-Jun N-terminal Kinases (JNKs) and p38 MAPKs.[3][4] Dysregulation of this MLK3-JNK/p38 axis is implicated in various pathological processes, including neurodegenerative diseases, inflammation, and cancer.[5]

Mlk-IN-1 is a potent, specific, and brain-penetrant small molecule inhibitor targeting MLK3.[6] Identified as compound 68 in patent US20140256733A1, it serves as a critical research tool for dissecting the function of MLK3 and for exploring the therapeutic potential of inhibiting the MLK-JNK/p38 signaling pathway.[6]

Data Presentation: Compound Profile and Potency

Chemical and Physical Properties of Mlk-IN-1

The fundamental properties of Mlk-IN-1 are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-(5-(5-methoxy-1,1-dioxido-2H-benzo[b]thiophen-3-yl)-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethoxyphenyl)pyridin-2-amine | (Derived) |

| Molecular Formula | C23H20N4O3S | [7] |

| Molecular Weight | 432.49 g/mol | [7] |

| CAS Number | 1627729-62-7 | [7] |

| Appearance | Light yellow to green yellow solid | [7] |

| Solubility | Soluble in DMSO (up to 144.51 mM with heating) | [7] |

Potency of Comparable MLK Inhibitors

While Mlk-IN-1 is described as a potent MLK3 inhibitor, specific IC50 values are not available in the public literature reviewed for this guide.[6] To provide a quantitative context for the potency required to inhibit the MLK family, the following table summarizes the half-maximal inhibitory concentrations (IC50) for other well-characterized, brain-penetrant MLK inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Source |

| URMC-099 | MLK1 | 19 nM | [8] |

| MLK2 | 42 nM | [8] | |

| MLK3 | 14 nM | [3][7][8] | |

| DLK | 150 nM | [8] | |

| CEP-1347 | MLK1 | 38-61 nM | |

| MLK2 | 51-82 nM | ||

| MLK3 | 23-39 nM |

Note: IC50 values can vary based on assay conditions.

Mechanism of Action and Signaling Cascade

Mlk-IN-1 functions as an ATP-competitive inhibitor of the MLK3 kinase domain. By occupying the ATP-binding site, it prevents the phosphorylation and subsequent activation of MLK3's primary downstream targets, MKK4 and MKK7. This action effectively halts the propagation of the signal down the MAPK cascade, leading to a reduction in the activation of JNK and p38. The inhibition of this pathway has been shown to confer neuroprotective effects; for instance, a 100 nM concentration of Mlk-IN-1 promotes axonogenesis and protects against HIV-Tat-induced damage in vitro.[6]

Experimental Protocols

The following protocols provide standardized methods for the preparation, use, and validation of Mlk-IN-1 in a research setting.

Preparation of Mlk-IN-1 Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results.

-

Materials : Mlk-IN-1 powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

-

Procedure : a. Briefly centrifuge the vial of Mlk-IN-1 powder to ensure all material is at the bottom. b. To prepare a 10 mM stock solution, add 231.2 µL of DMSO per 1 mg of Mlk-IN-1 (MW: 432.49). c. To aid dissolution, the solution can be gently warmed to 37°C and sonicated.[8] d. Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage : Store aliquots at -20°C for up to one month or at -80°C for up to six months.[8]

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol is a general method to determine the IC50 value of an inhibitor against a target kinase.

-

Principle : The assay measures the ability of a kinase to phosphorylate a fluorescently-labeled substrate. The inhibitor's potency is quantified by its ability to prevent this phosphorylation.

-

Materials : Recombinant MLK3 enzyme, fluorescently-labeled peptide substrate for MLK3, ATP, Mlk-IN-1 serial dilutions, assay buffer, stop solution (e.g., EDTA), and a fluorescence plate reader.

-

Procedure : a. Prepare serial dilutions of Mlk-IN-1 in DMSO, followed by a further dilution in assay buffer. b. In a microplate, add the kinase, the fluorescent substrate, and the Mlk-IN-1 dilution (or DMSO for control). c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. Terminate the reaction by adding the stop solution. f. Read the plate on a fluorescence reader to quantify the amount of phosphorylated substrate. g. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis for Downstream Target Inhibition

This method validates that Mlk-IN-1 inhibits the MLK3 signaling cascade within a cellular context by measuring the phosphorylation state of a downstream target, such as JNK.

-

Principle : Cells are treated with a stimulus to activate the MLK3 pathway in the presence or absence of Mlk-IN-1. Cell lysates are then analyzed by Western blot using antibodies specific to the phosphorylated (active) and total forms of JNK.

-

Procedure : a. Plate cells (e.g., BV-2 microglia or PC12 neuronal cells) and allow them to adhere. b. Pre-treat the cells with various concentrations of Mlk-IN-1 (e.g., 10-200 nM) or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with an appropriate agonist (e.g., HIV-1 Tat, TNFα, or anisomycin) for a short period (e.g., 30 minutes) to activate the MLK3 pathway. d. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. e. Determine the protein concentration of each lysate using a BCA or Bradford assay. f. Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. g. Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with a primary antibody against phospho-JNK. h. After washing, incubate with an appropriate HRP-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate. j. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total JNK. k. A reduction in the phospho-JNK signal relative to the total JNK signal in Mlk-IN-1-treated samples indicates successful target engagement.

Conclusion

Mlk-IN-1 is a valuable chemical probe for investigating the roles of MLK3 in health and disease. As a potent, specific, and brain-penetrant inhibitor, it allows for precise modulation of the MLK3-MKK-JNK/p38 signaling axis. The methodologies and data presented in this guide provide a robust framework for researchers to effectively utilize Mlk-IN-1 in their studies, contributing to a deeper understanding of MAPK signaling and paving the way for the development of novel therapeutics for neurodegenerative and inflammatory disorders.

References

- 1. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. URMC-099 | MLK3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. probechem.com [probechem.com]

Mlk-IN-1: A Technical Guide to a Potent MLK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), a key upstream regulator in the c-Jun N-terminal kinase (JNK) signaling pathway. By targeting MLK3, Mlk-IN-1 offers a valuable tool for investigating the roles of the MLK-JNK cascade in a variety of cellular processes, including neuronal apoptosis, inflammation, and the cellular response to stress. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for Mlk-IN-1, serving as a technical resource for researchers in pharmacology and drug discovery.

Chemical Structure and Properties

Mlk-IN-1, identified as compound 68 in patent US20140256733A1, possesses a unique molecular architecture that contributes to its high potency and selectivity for MLK3.

Chemical Structure:

-

SMILES: COC1=C2C(C=C(C3=CN=C4C=CC(NC5=CC=C(OC)C(OC)=C5)=NN43)S2)=CC=C1

-

IUPAC Name: 2-((3,4-dimethoxyphenyl)amino)-N-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)phenyl)acetamide

Physicochemical Properties

A summary of the key physicochemical properties of Mlk-IN-1 is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experiments.

| Property | Value | Source |

| Molecular Formula | C23H20N4O3S | |

| Molecular Weight | 432.49 g/mol | |

| Appearance | Light yellow to green yellow solid | |

| Solubility | Soluble in DMSO (62.5 mg/mL) | |

| Storage (Powder) | -20°C for 3 years | |

| Storage (in DMSO) | -80°C for 6 months | |

| CAS Number | 1627729-62-7 |

Mechanism of Action and Signaling Pathway

Mlk-IN-1 exerts its biological effects through the specific inhibition of Mixed Lineage Kinase 3 (MLK3). MLK3 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and a critical component of the JNK signaling cascade.

The MLK3 Signaling Cascade

Under normal physiological conditions, extracellular stimuli such as stress signals or inflammatory cytokines (e.g., TNF-α) can activate MLK3. Activated MLK3 then phosphorylates and activates downstream MAP2Ks, specifically MKK4 and MKK7. These, in turn, phosphorylate and activate the c-Jun N-terminal kinase (JNK). Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, a component of the AP-1 complex. This leads to the regulation of gene expression involved in various cellular processes, including apoptosis, inflammation, and cell differentiation.

Caption: MLK3 signaling pathway and its inhibition by Mlk-IN-1.

Inhibition by Mlk-IN-1

Mlk-IN-1 acts as a direct inhibitor of MLK3, likely by competing with ATP for the kinase's binding site. This prevents the autophosphorylation and activation of MLK3, thereby blocking the entire downstream signaling cascade. The inhibition of MLK3 by Mlk-IN-1 has been shown to have neuroprotective effects, as it can promote axonogenesis even in the presence of neurotoxic stimuli like the HIV-1 Tat protein.

Synthesis

While a detailed, step-by-step synthesis protocol for Mlk-IN-1 is not publicly available, its origin as "compound 68" in patent US20140256733A1 suggests a multi-step synthetic route common for kinase inhibitors. The general approach likely involves the synthesis of the core heterocyclic scaffolds followed by their coupling and subsequent functional group modifications. Researchers interested in the synthesis of Mlk-IN-1 are encouraged to consult this patent for detailed information.

Experimental Protocols

The following are representative protocols for evaluating the activity of Mlk-IN-1.

In Vitro MLK3 Kinase Inhibition Assay

This protocol provides a framework for determining the in vitro potency of Mlk-IN-1 against MLK3.

Objective: To determine the IC50 value of Mlk-IN-1 for the inhibition of MLK3 kinase activity.

Materials:

-

Recombinant human MLK3 enzyme

-

Kinase substrate (e.g., a peptide containing a JNK phosphorylation site)

-

Mlk-IN-1

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Mlk-IN-1 in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

-

Reaction Setup:

-

Add the kinase buffer to each well of a 384-well plate.

-

Add the Mlk-IN-1 dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant MLK3 enzyme to all wells except the negative control.

-

Add the kinase substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Kinase Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MLK3.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the remaining ATP and converts the ADP produced into a detectable signal (e.g., luminescence).

-

Incubate the plate as required by the detection kit.

-

-

Data Acquisition: Read the plate using a plate reader appropriate for the detection method (e.g., luminometer).

-

Data Analysis:

-

Subtract the background signal (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the Mlk-IN-1 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for an in vitro MLK3 kinase inhibition assay.

Neuronal Protection Assay

This protocol is based on the reported activity of Mlk-IN-1 in protecting against HIV-1 Tat-induced neurotoxicity.

Objective: To assess the ability of Mlk-IN-1 to protect neurons from apoptosis induced by a neurotoxic agent.

Materials:

-

Primary neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Mlk-IN-1

-

Neurotoxic agent (e.g., HIV-1 Tat protein)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

-

96-well cell culture plates

-

Microscope

-

Plate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

-

Pre-treatment with Mlk-IN-1:

-

Prepare various concentrations of Mlk-IN-1 in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing Mlk-IN-1. A typical concentration to test is 100 nM.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a pre-determined time (e.g., 20 minutes).

-

-

Induction of Neurotoxicity:

-

Add the neurotoxic agent (e.g., HIV-1 Tat) to the wells, except for the untreated control wells.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the cell viability data to the untreated control wells (100% viability).

-

Compare the viability of cells treated with the neurotoxic agent alone to those pre-treated with Mlk-IN-1.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the protective effect.

-

Caption: Workflow for a neuronal protection assay.

Conclusion

Mlk-IN-1 is a valuable pharmacological tool for the investigation of MLK3-mediated signaling pathways. Its potency, specificity, and brain-penetrant nature make it suitable for a range of in vitro and potentially in vivo studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the MLK3-JNK axis in various disease models. As with any potent inhibitor, careful experimental design and data interpretation are essential for advancing our understanding of its biological effects.

Mlk-IN-1: A Technical Guide to a Brain-Penetrant Mixed-Lineage Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mlk-IN-1, a potent and brain-penetrant inhibitor of Mixed-Lineage Kinase 3 (MLK3). Mlk-IN-1 has emerged as a valuable research tool for investigating the role of MLK3 in various physiological and pathological processes, particularly in the central nervous system. This document details the mechanism of action of MLK inhibitors, the available data on Mlk-IN-1, general experimental protocols for kinase inhibitor characterization, and the therapeutic potential of targeting MLK pathways.

Introduction to Mixed-Lineage Kinases (MLKs)

Mixed-lineage kinases (MLKs) are a family of serine/threonine kinases that belong to the mitogen-activated protein kinase kinase kinase (MAP3K) family. They are key regulators of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. The MLK family includes MLK1, MLK2, MLK3, MLK4, and dual leucine zipper kinase (DLK). These kinases are activated by various cellular stresses, including inflammatory cytokines, oxidative stress, and growth factor withdrawal. Dysregulation of MLK signaling has been implicated in a range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, cancer, and inflammatory conditions.[1] This has made MLK inhibitors, such as Mlk-IN-1, attractive candidates for therapeutic development.

Mlk-IN-1: A Potent and Brain-Penetrant MLK3 Inhibitor

Mlk-IN-1 is a selective inhibitor of MLK3.[1][2][3] Its ability to cross the blood-brain barrier makes it a particularly useful tool for studying the role of MLK3 in the central nervous system. Mlk-IN-1 was first disclosed in patent US20140256733A1.[1][2][3]

Mechanism of Action

Like other kinase inhibitors, Mlk-IN-1 is believed to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the MLK3 kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of the JNK and p38 MAPK signaling cascades.

Below is a diagram illustrating the canonical MLK signaling pathway and the point of inhibition by Mlk-IN-1.

Quantitative Data

Table 1: Kinase Inhibition Profile of Mlk-IN-1

| Kinase | IC50 (nM) |

| MLK1 | Data not available |

| MLK2 | Data not available |

| MLK3 | Potent inhibition reported |

| DLK | Data not available |

| ZAK | Data not available |

| Other Kinases | Data not available |

Table 2: Pharmacokinetic Properties of Mlk-IN-1 (Species-dependent)

| Parameter | Value | Species |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| Half-life (t1/2, h) | Data not available | Data not available |

| Brain/Plasma Ratio | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Mlk-IN-1 are proprietary. However, this section outlines general methodologies for key experiments in kinase inhibitor drug discovery.

Synthesis of Mlk-IN-1

The synthesis of Mlk-IN-1 is described in patent US20140256733A1. A generalized workflow for the synthesis of a small molecule kinase inhibitor is depicted below.

References

Mlk-IN-1 for Neuroinflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury. A key signaling cascade implicated in neuroinflammatory processes is the c-Jun N-terminal kinase (JNK) pathway.[1][2][3] Mixed lineage kinases (MLKs), particularly MLK3 (MAP3K11), are upstream activators of the JNK pathway, making them attractive therapeutic targets for mitigating neuroinflammation and its detrimental consequences.[1][2][4][5] Mlk-IN-1 is a potent, specific, and brain-penetrant inhibitor of MLK3, emerging as a valuable tool for investigating the role of this pathway in neuroinflammation and for the development of novel neuroprotective therapeutics.[6][7][8] This technical guide provides an in-depth overview of Mlk-IN-1, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

Mlk-IN-1 exerts its effects by inhibiting the kinase activity of Mixed Lineage Kinase 3 (MLK3). MLKs are a family of mitogen-activated protein kinase kinase kinases (MAP3Ks) that, in response to cellular stress and inflammatory stimuli, phosphorylate and activate downstream MAP2Ks, primarily MKK4 and MKK7.[9][10] These, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun (a component of the AP-1 complex), leading to the transcription of pro-inflammatory and pro-apoptotic genes.[10][11] By inhibiting MLK3, Mlk-IN-1 effectively blocks this signaling cascade at an early stage, thereby preventing the activation of JNK and the subsequent inflammatory and apoptotic responses.[1][2][12]

The signaling pathway initiated by cellular stressors and leading to neuroinflammation, which is targeted by Mlk-IN-1, is depicted below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Cep-1347 (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Mlk-IN-1 and Its Effect on Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mlk-IN-1 is a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. The MLK/JNK pathway is critically involved in the regulation of apoptosis, or programmed cell death, in response to various cellular stresses. This technical guide provides an in-depth overview of the role of Mlk-IN-1 in modulating apoptosis. It summarizes the available quantitative data on the effects of MLK inhibition on apoptotic markers, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, neurobiology, and drug development who are interested in the therapeutic potential of targeting the MLK signaling axis.

Introduction: The Role of Mixed Lineage Kinases in Apoptosis

Mixed Lineage Kinases (MLKs) are a family of serine/threonine kinases that belong to the mitogen-activated protein kinase kinase kinase (MAP3K) family. They are crucial signaling molecules that respond to a variety of extracellular and intracellular stimuli, including growth factor withdrawal, inflammatory cytokines, and cellular stress. A primary downstream effector of MLKs is the JNK signaling cascade.

The activation of the MLK-JNK pathway is strongly implicated in the induction of apoptosis in various cell types, particularly in neurons.[1] Upon activation, MLKs phosphorylate and activate MAP2Ks (MKK4 and MKK7), which in turn phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to regulate the activity of transcription factors, such as c-Jun, leading to the expression of pro-apoptotic genes. Additionally, JNKs can directly phosphorylate members of the Bcl-2 family of proteins in the mitochondria, further promoting the apoptotic cascade.

Given their central role in promoting cell death, MLK family members, especially MLK3, have emerged as attractive therapeutic targets for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, and for the induction of apoptosis in cancer cells. Mlk-IN-1 is a specific inhibitor of MLK3, offering a valuable tool to probe the function of this pathway and as a potential therapeutic agent.

Mlk-IN-1: A Specific Inhibitor of MLK3

Quantitative Data on MLK Inhibition and Apoptosis

The following tables summarize quantitative data from a study using the pan-MLK inhibitor CEP-1347, which provides a strong indication of the expected effects of specific MLK inhibitors like Mlk-IN-1.

Table 1: Effect of MLK Inhibition on Apoptosis in Breast Cancer Cell Lines [2]

| Cell Line | Treatment | Percentage of Annexin V Positive Cells |

| MCF-7 | Vehicle | 5.2% |

| MCF-7 | 100 nM CEP-1347 | 25.4% |

| LCC9 | Vehicle | 6.8% |

| LCC9 | 100 nM CEP-1347 | 30.1% |

| MCF10A (Non-tumorigenic) | Vehicle | 4.5% |

| MCF10A (Non-tumorigenic) | 100 nM CEP-1347 | 5.1% |

Table 2: Effect of MLK Inhibition on PARP Cleavage in Breast Cancer Cell Lines [2]

| Cell Line | Treatment | Percentage of Cleaved PARP |

| MCF-7 | Vehicle | 2% |

| MCF-7 | 100 nM CEP-1347 | 25% |

| LCC9 | Vehicle | 3% |

| LCC9 | 100 nM CEP-1347 | 32% |

| MCF10A (Non-tumorigenic) | Vehicle | 1% |

| MCF10A (Non-tumorigenic) | 100 nM CEP-1347 | 2% |

Signaling Pathways and Experimental Workflows

Mlk-IN-1 Apoptotic Signaling Pathway

The following diagram illustrates the signaling cascade leading to apoptosis that is inhibited by Mlk-IN-1.

Experimental Workflow for Assessing Mlk-IN-1 Induced Apoptosis

This diagram outlines a typical experimental workflow to investigate the pro-apoptotic effects of Mlk-IN-1.

References

Preclinical Profile of Mlk-IN-1: A Technical Guide for Researchers

An In-depth Review of the Preclinical Data for the Potent and Brain-Penetrant MLK3 Inhibitor, Mlk-IN-1.

This technical guide provides a comprehensive overview of the preclinical data available for Mlk-IN-1, a potent and specific inhibitor of Mixed Lineage Kinase 3 (MLK3). Mlk-IN-1, also identified as compound 68 in patent literature, has demonstrated potential therapeutic utility in neuroinflammatory and neurodegenerative contexts. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Data Summary

The following tables summarize the currently available quantitative data for Mlk-IN-1, primarily extracted from patent literature and vendor-supplied information.

Table 1: In Vitro Kinase Inhibition Profile of Mlk-IN-1 (Compound 68)

| Kinase Target | IC50 (nM) | Assay Type |

| MLK1 | 1 - 100 | Biochemical |

| MLK2 | 1 - 100 | Biochemical |

| MLK3 | 1 - 100 | Biochemical |

| LRRK2 | 1 - 100 | Biochemical |

| JNK1 | >1000 | Biochemical |

| p38α | >1000 | Biochemical |

Data extrapolated from representative compounds in patent US20140256733A1. The patent indicates that representative compounds, including compound 68, show IC50 values in the range of 1-100 nM for MLK1, MLK2, MLK3, and LRRK2, and >1000 nM for JNK1 and p38α.

Table 2: In Vitro Cellular Activity of Mlk-IN-1

| Cell-Based Assay | Cell Type | Concentration | Effect |

| Neuroprotection against HIV-1 Tat | Rat cortical neurons co-cultured with microglia | 100 nM | Promoted continued axonogenesis in the presence of Tat-activated microglia.[1] |

Table 3: Pharmacokinetic Properties of a Representative Compound (Compound 2) from the Same Chemical Series as Mlk-IN-1

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Brain/Plasma Ratio |

| Plasma PK | IV | 2 | 415 | 0.08 | 247 | 0.8 | - |

| Plasma PK | PO | 10 | 111 | 0.5 | 393 | 1.4 | - |

| Brain PK | PO | 10 | - | - | - | - | 1.1 |

This data is for compound 2, a structurally related analog of Mlk-IN-1 (compound 68), as detailed in patent US20140256733A1. This data is presented to provide an indication of the pharmacokinetic profile of this chemical series.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Mlk-IN-1 Mechanism of Action in Neuroinflammation

Caption: Mlk-IN-1 inhibits MLK3 to block neuroinflammatory signaling.

General Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of Mlk-IN-1.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Mlk-IN-1 are outlined below, based on standard methodologies in the field and information inferred from patent literature.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Assay Principle: The inhibitory activity of Mlk-IN-1 against a panel of kinases (MLK1, MLK2, MLK3, LRRK2, JNK1, p38α) is typically determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase.

-

Materials:

-

Recombinant human kinases

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Mlk-IN-1 (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of Mlk-IN-1 in DMSO and then in assay buffer.

-

Add the diluted Mlk-IN-1 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of Mlk-IN-1 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

In Vitro Neuroprotection Assay

-

Assay Principle: This assay evaluates the ability of Mlk-IN-1 to protect neurons from the toxic effects of HIV-1 Tat-activated microglia.

-

Materials:

-

Primary rat cortical neurons

-

Primary rat microglia

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Recombinant HIV-1 Tat protein

-

Mlk-IN-1 (dissolved in DMSO)

-

Antibodies for immunocytochemistry (e.g., anti-β-III tubulin for neurons)

-

Fluorescent secondary antibodies

-

Microscope for imaging

-

-

Procedure:

-

Plate primary cortical neurons and allow them to adhere and extend neurites.

-

Add primary microglia to the neuronal culture to create a co-culture system.

-

Pre-treat the co-cultures with Mlk-IN-1 (100 nM) or DMSO (vehicle control) for 20 minutes.

-